molecular formula C8H5N3 B14057730 N-(3-Cyanophenyl)cyanamide CAS No. 154496-91-0

N-(3-Cyanophenyl)cyanamide

Cat. No.: B14057730
CAS No.: 154496-91-0
M. Wt: 143.15 g/mol
InChI Key: JJDPEOGUMDYQBD-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)cyanamide is an organic compound characterized by the presence of a cyanamide group attached to a phenyl ring substituted at the meta position with a cyano group. This compound is part of the cyanamide family, which is known for its unique nitrogen-carbon-nitrogen (NCN) connectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanophenyl)cyanamide can be achieved through several methods. One common approach involves the base-mediated aminoalkylation of aryl thiourea, where mercaptan and N-aryl cyanamide are key intermediates . Another method includes the electrophilic N-cyanation of amines using cyanogen bromide, although this reagent is hazardous . Alternative safer electrophilic cyanation reagents have been developed, such as sulfur-based reagents .

Industrial Production Methods

Industrial production of this compound typically involves the direct nucleophilic substitution of cyanamide. This method is straightforward and involves the reaction of cyanamide with various substituted aryl or heteryl amines under different reaction conditions . The process is designed to be efficient, eco-friendly, and capable of producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanophenyl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can transform cyanamides into heterocycles, while aminocyanation reactions can produce various substituted cyanamides .

Mechanism of Action

The mechanism of action of N-(3-Cyanophenyl)cyanamide involves its unique NCN connectivity. The compound’s reactivity is dominated by the duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This duality allows the compound to participate in various chemical reactions, targeting specific molecular pathways and interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Cyanophenyl)cyanamide include:

Uniqueness

This compound is unique due to the presence of both a cyanamide group and a cyano group on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and material science .

Properties

CAS No.

154496-91-0

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

(3-cyanophenyl)cyanamide

InChI

InChI=1S/C8H5N3/c9-5-7-2-1-3-8(4-7)11-6-10/h1-4,11H

InChI Key

JJDPEOGUMDYQBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC#N)C#N

Origin of Product

United States

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